molecular formula C22H30ClN3O6S B11932903 Pivampicillin (Hydrochloride)

Pivampicillin (Hydrochloride)

Cat. No.: B11932903
M. Wt: 500.0 g/mol
InChI Key: DQECFVGMGBQCPA-UHFFFAOYSA-N
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Description

Contextualization within Beta-Lactam Antibiotic Research

Pivampicillin (B1678493) is a member of the beta-lactam family of antibiotics, a large and crucial class of antibacterial agents characterized by the presence of a beta-lactam ring in their molecular structure. medicaldialogues.in The mechanism of action of beta-lactam antibiotics, including the active metabolite of pivampicillin, involves the inhibition of bacterial cell wall synthesis. patsnap.com Specifically, ampicillin (B1664943) binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall. patsnap.comnih.gov These PBPs are essential for the cross-linking of peptidoglycan chains, a critical component for the strength and rigidity of the bacterial cell wall. nih.gov By disrupting this process, ampicillin leads to the weakening of the cell wall and subsequent cell lysis, particularly in actively dividing bacteria. patsnap.comnih.gov

The development of semisynthetic penicillins like ampicillin was a major step forward, expanding the antibacterial spectrum beyond that of natural penicillins. nih.gov However, research continued to address challenges such as acid lability and incomplete oral absorption, which led to the exploration of prodrug strategies. nih.govwikipedia.org

Historical Perspective on Prodrug Development for Ampicillin

The oral administration of ampicillin was hampered by its incomplete and variable absorption from the gastrointestinal tract. wikipedia.orgjournals.co.za This limitation necessitated higher or more frequent dosing to achieve therapeutic concentrations in the body. To address this, the concept of a prodrug was applied. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. chemsrc.com

Pivampicillin was one of the first successful prodrugs of ampicillin, developed to enhance its oral bioavailability. nih.govnih.gov Marketed by Leo Pharma in the 1970s, pivampicillin demonstrated the ability to produce significantly higher serum concentrations of ampicillin compared to an equivalent oral dose of ampicillin itself. nih.gov This was attributed to its increased lipophilicity, which facilitates better absorption through the intestinal wall. wikipedia.orgpatsnap.com Following pivampicillin, other ampicillin esters like bacampicillin (B1208201) and talampicillin (B1682922) were also developed with the same goal of improving oral absorption. dergipark.org.tr

Rationale for Research on Pivampicillin as a Semisynthetic Compound

The primary rationale for the synthesis and investigation of pivampicillin was to improve the pharmacokinetic profile of ampicillin, specifically its oral absorption. patsnap.comchegg.com Ampicillin's limited bioavailability when taken orally was a significant clinical drawback. wikipedia.org By creating a more lipophilic ester prodrug, researchers aimed to increase its passage across the lipid-rich membranes of the intestinal epithelium. wikipedia.orgpatsnap.com

The design of pivampicillin as the pivaloyloxymethyl ester was intentional. This specific ester linkage is readily cleaved by ubiquitous esterase enzymes in the body, ensuring a rapid and efficient conversion to the active ampicillin molecule after absorption. drugbank.comnih.gov This targeted chemical modification allowed for the delivery of higher levels of the active antibiotic to the systemic circulation, thereby enhancing its potential efficacy for oral treatment of bacterial infections. journals.co.za The success of pivampicillin served as a model for the development of other enzymatically cleavable ester prodrugs for beta-lactam antibiotics. nih.gov

Chemical and Physical Properties

Pivampicillin hydrochloride is a white or almost white crystalline powder. chemicalbook.com It is practically insoluble in water but freely soluble in methanol (B129727) and soluble in anhydrous ethanol. chemsrc.comchemicalbook.com

PropertyValueSource
Molecular Formula C22H29N3O6S wikipedia.org
Molar Mass 463.55 g/mol wikipedia.org
Molecular Formula (Hydrochloride) C22H29N3O6S.HCl drugfuture.com
Molar Mass (Hydrochloride) 500.01 g/mol drugfuture.com
Melting Point (Hydrochloride) 155-156 °C (decomposition) drugfuture.comchemicalbook.com
Solubility in Water 3.54e-02 g/L nih.gov

Hydrolysis of Pivampicillin

Pivampicillin is designed to be hydrolyzed in the body to release the active drug, ampicillin. chegg.com This process is catalyzed by non-specific esterases found in the gastrointestinal tract and other tissues. drugbank.commedicaldialogues.in

Hydrolysis Reaction: Pivampicillin + H₂O ---(Esterases)--> Ampicillin + Pivalic Acid + Formaldehyde medicaldialogues.inmims.com

This rapid and efficient conversion ensures that high concentrations of ampicillin are available to combat bacterial infections. drugbank.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S.ClH/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQECFVGMGBQCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26309-95-5
Record name (pivaloyloxy)methyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Prodrug Design and Bioconversion Mechanisms

Pivampicillin (B1678493) is the pivaloyloxymethyl ester of ampicillin (B1664943), a modification that classifies it as a carrier-linked prodrug. wikipedia.orgdrugbank.comif-pan.krakow.pl This means that the active drug, ampicillin, is covalently bonded to a carrier moiety, which is designed to be cleaved off in the body. if-pan.krakow.pl The primary goal of this design is to overcome the poor oral bioavailability of ampicillin. wikipedia.orgpatsnap.commdpi.com

Esterification Strategy for Enhanced Biopharmaceutical Properties

The core of pivampicillin's design lies in its esterification. The carboxyl group of ampicillin is modified into a pivaloyloxymethyl (POM) ester. taylorandfrancis.comwikipedia.org This chemical alteration significantly changes the molecule's physical and chemical properties, leading to improved biopharmaceutical characteristics. patsnap.comtaylorandfrancis.com

Comparative Analysis of Lipophilicity Modifications

The increased lipophilicity of pivampicillin compared to ampicillin is a key factor in its enhanced oral bioavailability. wikipedia.orgpatsnap.com Studies have shown that this modification increases ampicillin's bioavailability from a range of 32-55% to a more favorable 87-94%. pharmacologycanada.org The logarithmic partition coefficient (logP), a measure of lipophilicity, is higher for pivampicillin (logP: 1.43) than for ampicillin (logP: 0.88), quantitatively demonstrating this difference. taylorandfrancis.com

CompoundLogPOral Bioavailability (%)
Ampicillin0.8832-55
Pivampicillin1.4387-94

Enzymatic Hydrolysis and Active Moiety Release

Once absorbed, the inactive prodrug, pivampicillin, must be converted back to the pharmacologically active ampicillin. patsnap.comdrugbank.com This process is primarily mediated by enzymes within the body. drugbank.comnih.gov

Identification and Characterization of Esterases Involved in Biotransformation

The bioconversion of pivampicillin to ampicillin is carried out by non-specific esterases. drugbank.comnih.gov These enzymes are ubiquitously present in various body tissues and in the blood. patsnap.comdrugbank.com Research using Caco-2 cells, a model for the intestinal epithelium, has demonstrated that cytosolic esterases are responsible for the intracellular hydrolysis of pivampicillin. ucl.ac.benih.gov The process is inhibited by general esterase inhibitors like bis(4-nitrophenyl)-phosphate (BNPP), confirming the enzymatic nature of this conversion. ucl.ac.benih.gov While penicillinase can also hydrolyze pivampicillin, studies have shown that dog liver esterase does not act on it. nih.govresearchgate.net

Kinetics of Ampicillin Liberation from Pivampicillin

The liberation of ampicillin from pivampicillin is a rapid process. drugbank.com It has been reported that over 99% of the absorbed pivampicillin is converted to ampicillin within 15 minutes of absorption. drugbank.comnih.gov Pharmacokinetic studies in healthy subjects have shown that the absorption of orally administered pivampicillin proceeds at a constant rate. nih.govscispace.com The rate of absorption for pivampicillin was found to be 0.64 of the dose absorbed per minute. nih.gov In vitro studies with Caco-2 cell lysates have also confirmed the rapid release of free ampicillin from pivampicillin. ucl.ac.be

Formation of Pivalic Acid and Formaldehyde as Byproducts

The enzymatic hydrolysis of the pivaloyloxymethyl ester of pivampicillin results in the release of ampicillin along with two byproducts: pivalic acid and formaldehyde. drugbank.comnih.govasm.org The hydrolysis of the terminal ester first yields an unstable hydroxymethyl ester, which then spontaneously decomposes to release ampicillin and formaldehyde. cbspd.com Pivalic acid is also liberated during this process. drugbank.comasm.org

PrecursorActive MoietyByproducts
PivampicillinAmpicillinPivalic Acid, Formaldehyde

Structure-Activity Relationships in Prodrug Optimization

The optimization of ampicillin prodrugs like pivampicillin hinges on the structure-activity relationship (SAR), primarily concerning the nature of the ester promoiety. The fundamental principle is to create a derivative that is sufficiently lipophilic to be absorbed orally, yet is labile enough to be quickly hydrolyzed back to the active parent drug by ubiquitous esterase enzymes. taylorandfrancis.comsrmist.edu.in

The pivaloyloxymethyl ester of pivampicillin serves this dual purpose effectively. taylorandfrancis.com By masking the polar carboxyl group of ampicillin, it increases the logP value (a measure of lipophilicity), which facilitates permeation across the lipid-rich membranes of intestinal cells. taylorandfrancis.compharmacologycanada.org This enhanced lipophilicity is the primary reason for its superior absorption compared to ampicillin. orientjchem.orgpatsnap.com

The development of pivampicillin was part of a broader effort to improve ampicillin's oral delivery, which also led to the creation of other ester prodrugs. These compounds all utilize the same core strategy of masking the carboxylic acid to improve absorption. srmist.edu.inencyclopedia.pubmdpi.com

Table 2: Comparison of Ampicillin Ester Prodrugs

Prodrug Name Promoietyl (Ester Group) Key Characteristic
Pivampicillin Pivaloyloxymethyl One of the first successful ampicillin prodrugs, rapidly hydrolyzed post-absorption. encyclopedia.pubmdpi.com
Bacampicillin (B1208201) 1'-Ethoxycarbonyloxyethyl An ester prodrug designed for rapid and complete hydrolysis to ampicillin during absorption. taylorandfrancis.comsrmist.edu.in
Talampicillin (B1682922) Phthalidyl An ester prodrug developed to enhance the bioavailability of ampicillin. srmist.edu.inencyclopedia.pub

The structure of the promoiety is critical for optimizing the prodrug's performance. The carrier must not only confer the desired physicochemical properties (like lipophilicity) but also be an efficient substrate for esterases to ensure rapid and complete release of the active drug. taylorandfrancis.comsrmist.edu.in The success of pivampicillin and related compounds demonstrates that acyloxymethyl esters are highly effective promoieties for β-lactam antibiotics, achieving the delicate balance between stability for absorption and rapid enzymatic cleavage for activation. taylorandfrancis.com

Molecular Mechanisms of Antimicrobial Action Ampicillin Metabolite

Target Identification and Binding Dynamics

The primary molecular targets of ampicillin (B1664943) are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). nih.govpatsnap.comrcsb.org These proteins are crucial for the synthesis and maintenance of the bacterial cell wall. nih.govwikipedia.org

PBPs are a group of proteins found in bacteria that are characterized by their ability to bind to penicillin and other β-lactam antibiotics. wikipedia.org These proteins are essential for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. rcsb.org The binding of ampicillin to these proteins is an irreversible reaction that inactivates the enzyme. wikipedia.org Different bacteria possess a varying number of PBPs, typically between four and eight. nih.gov

Ampicillin acts as a structural analog of D-alanyl-D-alanine, the terminal amino acid sequence of the peptide side chains in peptidoglycan. onlinescientificresearch.combiomol.com This structural similarity allows ampicillin to bind to the active site of PBPs, specifically the transpeptidase domain. wikipedia.orgoup.com This binding is covalent and inactivates the PBP, preventing it from carrying out its function in cell wall synthesis. wikipedia.orgoup.com The affinity of ampicillin for different PBPs can vary, which can influence its spectrum of activity. microbiologyresearch.orgasm.org For example, in Escherichia coli, inhibiting PBP2 leads to osmotically stable round cells, while inhibiting PBP1a/1b results in fragile spheroplasts prone to lysis. microbiologyresearch.org

Penicillin-Binding Proteins (PBPs) as Primary Molecular Targets

Inhibition of Peptidoglycan Biosynthesis

The binding of ampicillin to PBPs leads to the inhibition of peptidoglycan synthesis, a critical process for bacterial survival. patsnap.comlumenlearning.com

The primary function of the PBP transpeptidase domain is to catalyze the cross-linking of adjacent peptidoglycan chains. wikipedia.orgmdpi.com This cross-linking provides the cell wall with its structural rigidity and strength. patsnap.com By irreversibly binding to and inhibiting the transpeptidase activity of PBPs, ampicillin prevents the formation of these essential cross-links. onlinescientificresearch.comwikipedia.org This disruption weakens the bacterial cell wall. patsnap.com

A weakened cell wall, resulting from the inhibition of peptidoglycan cross-linking, can no longer withstand the internal osmotic pressure of the bacterial cell. patsnap.comlumenlearning.com This leads to a loss of cell shape and integrity. researchgate.net Ultimately, the compromised cell wall ruptures, causing the cell to lyse and die. patsnap.comwikipedia.org This process of osmotic lysis is a key component of the bactericidal action of ampicillin. lumenlearning.com

Bactericidal Effects on Microbial Physiology

Ampicillin's primary effect on susceptible bacteria is bactericidal, meaning it directly kills the bacteria rather than just inhibiting their growth. nih.govwikipedia.org This killing effect is a direct consequence of the catastrophic failure of the cell wall. patsnap.comwikipedia.org The bactericidal action is most effective against actively dividing bacteria, as this is when cell wall synthesis is most crucial. patsnap.com The disruption of the cell wall can also trigger the activity of bacterial autolytic enzymes, or autolysins, which further contribute to cell lysis and death. nih.govdrugbank.com

Data Tables

Table 1: Key Enzymes and their Role in Ampicillin's Mechanism of Action

Enzyme/ProteinFunctionInteraction with AmpicillinConsequence of Interaction
Penicillin-Binding Proteins (PBPs)Catalyze the final steps of peptidoglycan synthesis, including transpeptidation. rcsb.orgwikipedia.orgAmpicillin binds irreversibly to the active site of PBPs. wikipedia.orgInhibition of PBP activity. nih.gov
TranspeptidaseA domain of PBPs that specifically forms peptide cross-links in the bacterial cell wall. wikipedia.orgmdpi.comAmpicillin acts as a structural analog of the natural substrate and acylates the active site serine. onlinescientificresearch.combiomol.comoup.comPrevention of peptidoglycan cross-linking. onlinescientificresearch.comwikipedia.org
AutolysinsBacterial enzymes involved in cell wall remodeling and degradation. nih.govdrugbank.comDisruption of cell wall synthesis by ampicillin can trigger their activity. nih.govdrugbank.comFurther degradation of the cell wall, contributing to lysis. nih.gov

Table 2: Effects of Ampicillin on Bacterial Cell Structures

Bacterial StructureNormal FunctionEffect of AmpicillinResulting Phenotype
PeptidoglycanProvides structural integrity and shape to the bacterial cell wall. patsnap.comInhibition of synthesis and cross-linking. patsnap.comwikipedia.orgWeakened cell wall. patsnap.com
Cell WallMaintains cell integrity against internal osmotic pressure. patsnap.comlumenlearning.comStructural compromise due to weakened peptidoglycan. patsnap.comLoss of cell shape, inability to withstand osmotic pressure. researchgate.net
Cell MembraneEnclosed by the cell wall.Ruptures due to osmotic pressure when the cell wall fails. biomol.comCell lysis and death. patsnap.comwikipedia.org

Pharmacokinetic Principles and Research Methodologies

Absorption Mechanisms and Modulators

Pivampicillin (B1678493), a prodrug of ampicillin (B1664943), is designed for enhanced oral bioavailability. patsnap.com Its absorption is a multifaceted process influenced by its physicochemical properties and the enzymatic environment of the gastrointestinal tract.

Intestinal Permeation Studies Using In Vitro Models (e.g., Caco-2 cells)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying the intestinal permeability of drugs. nih.govasm.orgmdpi.com These cells differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. nih.gov

Studies using Caco-2 cells have been instrumental in elucidating the absorption mechanism of pivampicillin. asm.orgnih.gov When pivampicillin is introduced to the apical side of the Caco-2 monolayer (simulating the intestinal lumen), it is observed that ampicillin rapidly accumulates within the cells and is transported to the basolateral side (simulating the bloodstream). nih.gov In contrast, pivampicillin itself shows poor accumulation and transport. nih.gov This suggests that pivampicillin is efficiently converted to ampicillin during its passage through the intestinal cells.

Research has shown that the intracellular degradation of pivampicillin leads to an accumulation of ampicillin within the Caco-2 cells. nih.gov This intracellular accumulation is significantly greater than what is observed when cells are incubated with ampicillin directly. nih.gov

Table 1: Comparative Permeation and Accumulation in Caco-2 Cells

Compound Transport across Monolayer Intracellular Accumulation
Pivampicillin Low Low
Ampicillin (from Pivampicillin) High (to basolateral side) High
Ampicillin (direct application) Very Low Very Low

This table summarizes the findings from studies where Caco-2 cells were incubated with either pivampicillin or ampicillin, demonstrating the enhanced transport of ampicillin when administered as its prodrug. nih.govnih.gov

Influence of Physicochemical Properties on Membrane Transport

The primary reason for developing pivampicillin was to overcome the poor oral absorption of ampicillin. taylorandfrancis.com Ampicillin's zwitterionic nature at physiological pH, with both a free amino group and a carboxylic acid group, limits its passive diffusion across the lipid-rich intestinal membrane. taylorandfrancis.com

Pivampicillin, as the pivaloyloxymethyl ester of ampicillin, is significantly more lipophilic. nih.govtaylorandfrancis.com This increased lipophilicity, reflected in its higher logP value (1.43 for pivampicillin vs. 0.88 for ampicillin), facilitates its partitioning into and diffusion across the intestinal cell membranes. taylorandfrancis.com The esterification masks the polar carboxylic acid group, a common strategy to enhance the membrane permeability of drugs. taylorandfrancis.comresearchgate.net

However, studies suggest that pivampicillin does not simply diffuse through the cells. It appears to associate with the cell membrane, which acts as a reservoir for the prodrug. nih.gov This membrane association is a key step before its intracellular conversion. oup.com

Enzymatic Activity within the Gastrointestinal Tract Affecting Absorption

The conversion of pivampicillin to the active drug, ampicillin, is a critical step in its absorption and is mediated by esterases. These enzymes are present in the gastrointestinal tract, including within the intestinal epithelial cells. patsnap.comnih.gov

In vitro studies using Caco-2 cell lysates have directly demonstrated that these cells possess the necessary esterase activity to hydrolyze pivampicillin into ampicillin. nih.gov This hydrolysis can be inhibited by esterase inhibitors like bis(4-nitrophenyl)-phosphate (BNPP). nih.govnih.gov When Caco-2 cells are treated with BNPP, the transport of ampicillin across the cell monolayer from pivampicillin is significantly reduced, confirming the essential role of intracellular enzymatic conversion. nih.govucl.ac.be

The esterase activity in Caco-2 cells has been found to be lower than that in the rat jejunum, indicating potential species differences in the rate of prodrug conversion. nih.govresearchgate.net Nevertheless, the enzymatic conversion is efficient enough in the Caco-2 model to result in almost complete hydrolysis of pivampicillin before it reaches the basolateral side. nih.govresearchgate.net

Distribution Pathways and Cellular Handling

Once pivampicillin crosses the apical membrane of the intestinal enterocyte, it undergoes a series of intracellular events that determine its ultimate fate and the efficient delivery of ampicillin to the systemic circulation.

Intracellular Fate and Conversion within Absorptive Cells

Upon entering the absorptive cells, pivampicillin is rapidly hydrolyzed by cytosolic esterases, releasing free ampicillin. nih.gov This intracellular conversion is a key feature of its mechanism, leading to a high intracellular concentration of ampicillin. nih.govnih.gov Studies have demonstrated that incubating cells with pivampicillin results in a marked accumulation of ampicillin, a phenomenon not observed when cells are incubated with ampicillin itself. oup.comnih.gov

The process is not significantly affected by inhibitors of peptide transporters (PEPT1) or organic cation transporters (OCTN2), suggesting these are not the primary pathways for pivampicillin uptake. nih.govnih.gov The rapid intracellular hydrolysis effectively traps the active drug, ampicillin, within the cell before its subsequent transport into the bloodstream. nih.govresearchgate.net

Efflux Mechanisms of Ampicillin from Intestinal Epithelium (e.g., MRP-like transporters)

After its intracellular release, ampicillin must be transported across the basolateral membrane of the enterocyte to enter the systemic circulation. Research indicates that this is not a simple diffusion process but is facilitated by active transport mechanisms. nih.gov

Specifically, the efflux of ampicillin from the basolateral side of Caco-2 cells is an ATP-dependent process. nih.govnih.gov This efflux is significantly reduced by inhibitors of Multidrug Resistance-Associated Proteins (MRPs), such as probenecid (B1678239) and MK-571. nih.govnih.gov This strongly suggests that an MRP-like transporter is responsible for the oriented transport of ampicillin from the cell into the bloodstream. nih.govnih.gov

While the primary direction of ampicillin transport is towards the basolateral side, some apical efflux also occurs, which can also be partially inhibited by MRP inhibitors. nih.gov MRP transporters are part of the ATP-binding cassette (ABC) superfamily of transporters. diva-portal.org In the intestinal epithelium, MRP1, MRP3, and MRP5 are typically located on the basolateral membrane and are involved in transporting substances from the cells into the blood, which aligns with the observed efflux of ampicillin. nih.govmdpi.com

Table 2: Key Proteins and Their Roles in Pivampicillin Pharmacokinetics

Protein/Enzyme Location Function
Cytosolic Esterases Intracellular (enterocytes) Hydrolyze pivampicillin into ampicillin. nih.gov
MRP-like Transporters Basolateral membrane of enterocytes Facilitate the ATP-dependent efflux of ampicillin into the bloodstream. nih.govnih.gov

This table outlines the primary proteins involved in the intracellular conversion and subsequent transport of ampicillin derived from pivampicillin.

Biotransformation Research

The biotransformation of pivampicillin, a pivaloyloxymethyl ester prodrug of ampicillin, is a critical determinant of its pharmacokinetic profile. wikipedia.org This process ensures the release of the therapeutically active ampicillin and initiates the metabolic cascade for the subsequent elimination of its byproducts.

Pathways of Pivalic Acid Elimination (e.g., Carnitine Conjugation)

Following oral administration, pivampicillin is rapidly hydrolyzed by nonspecific esterases, which are abundant in the intestinal wall, liver, and blood. researchgate.netacs.org This enzymatic cleavage yields three products: the active antibiotic ampicillin, formaldehyde, and pivalic acid. nih.gov While ampicillin enters circulation to exert its antibacterial effects, pivalic acid undergoes further metabolism to be eliminated from the body. The primary pathways for pivalic acid elimination are conjugation with glucuronic acid and carnitine.

A significant metabolic route for pivalic acid is its conjugation with carnitine. wikipedia.org Pivalic acid is first activated to its coenzyme A (CoA) ester, pivaloyl-CoA, by acyl-CoA synthetase. nagoya-cu.ac.jp Subsequently, the pivaloyl moiety is transferred to carnitine, a reaction catalyzed by carnitine acyltransferases, to form pivaloylcarnitine (B1222081). nagoya-cu.ac.jp This water-soluble conjugate is then readily excreted in the urine. nagoya-cu.ac.jpmdpi.com This pathway is of high clinical relevance because prolonged administration of pivampicillin can lead to a significant depletion of the body's carnitine pool. wikipedia.orgnih.gov The continuous use of carnitine for the detoxification and excretion of pivalic acid can cause a marked decrease in serum carnitine levels, potentially leading to secondary carnitine deficiency. nih.govmdpi.com Studies have documented that pivampicillin treatment significantly increases the urinary excretion of pivaloylcarnitine. nih.govdntb.gov.ua

Another major elimination pathway for pivalic acid is glucuronidation. This process involves the conjugation of pivalic acid with glucuronic acid, primarily in the liver, to form pivaloyl glucuronide. This reaction increases the water solubility of the compound, facilitating its excretion by the kidneys.

Table 1: Principal Elimination Pathways of Pivalic Acid

Pathway Description Key Intermediate Primary Enzyme(s) Final Metabolite
Carnitine Conjugation Pivalic acid is activated and then conjugated with carnitine for urinary excretion. nagoya-cu.ac.jp Pivaloyl-CoA Acyl-CoA synthetase, Carnitine acyltransferases Pivaloylcarnitine
Glucuronidation Pivalic acid is conjugated with glucuronic acid to increase water solubility for renal excretion. asm.org - UDP-glucuronosyltransferases Pivaloyl glucuronide

Characterization of Metabolizing Enzymes Beyond Esterases

While esterases are responsible for the initial and essential hydrolysis of the pivampicillin prodrug, the subsequent metabolism of the liberated pivalic acid relies on other distinct enzyme families. researchgate.netnih.gov The characterization of these enzymes is crucial for a complete understanding of the drug's metabolic fate.

Acyl-CoA Synthetases: These enzymes catalyze the initial activation of pivalic acid to pivaloyl-CoA. nagoya-cu.ac.jp This activation is a prerequisite for its conjugation with carnitine.

Carnitine Acyltransferases: This group of enzymes, including carnitine palmitoyltransferase (CPT), is responsible for the transfer of the pivaloyl group from pivaloyl-CoA to carnitine, resulting in the formation of pivaloylcarnitine. nagoya-cu.ac.jp The activity of these enzymes directly influences the rate of pivalic acid detoxification via this pathway.

UDP-Glucuronosyltransferases (UGTs): This superfamily of enzymes mediates the glucuronidation of pivalic acid. asm.org By attaching a glucuronic acid moiety, UGTs make the pivalic acid more polar, thus preparing it for renal excretion.

Excretion Profiles and Renal Clearance Mechanisms

The excretion of pivampicillin's active component and its metabolites occurs predominantly through the kidneys. wikipedia.orgmsdmanuals.com The renal clearance mechanisms for ampicillin and the pivalic acid conjugates are efficient and rapid.

Following the administration of pivampicillin, a substantial fraction of the dose is recovered in the urine as active ampicillin. Most of the ampicillin is excreted unchanged. wikipedia.org The renal clearance of ampicillin is a combination of two processes: glomerular filtration and active tubular secretion. wikipedia.orguomustansiriyah.edu.iq The active secretion component is significant and can be competitively inhibited by drugs like probenecid, which blocks renal tubular secretion, leading to higher and more sustained plasma concentrations of ampicillin. msdmanuals.com

The metabolites of pivalic acid, pivaloylcarnitine and pivaloyl glucuronide, are water-soluble compounds that are effectively eliminated by the kidneys. nagoya-cu.ac.jp Their primary mechanism of renal excretion is glomerular filtration. drugbank.com The rate of urinary pivaloylcarnitine excretion can serve as an indicator of the extent to which the carnitine conjugation pathway is being utilized. mdpi.com Studies have shown that the renal clearance of acylcarnitines, such as pivaloylcarnitine, is comparable to that of creatinine, suggesting that it undergoes filtration without significant reabsorption.

Antimicrobial Spectrum and Mechanistic Basis

Activity Against Gram-Positive Bacterial Pathogens

Pivampicillin (B1678493), through its active form ampicillin (B1664943), demonstrates efficacy against a range of Gram-positive bacteria. patsnap.com This activity is crucial for its use in treating various infections. drugbank.com

Susceptibility of Streptococci, Pneumococci, and Staphylococci

Pivampicillin is effective against Gram-positive organisms such as streptococci, pneumococci, and non-penicillinase-producing staphylococci. drugbank.comnih.gov Its active form, ampicillin, is used to treat infections caused by Streptococcus pneumoniae and some isolates of Staphylococcus aureus (excluding penicillin-resistant or methicillin-resistant strains). wikipedia.org However, resistance has been observed. For instance, a study in Burkina Faso reported that S. aureus isolates showed a high resistance rate to penicillin (96.0%), while S. pneumoniae was moderately resistant (50.0%). nih.gov Another study in Barcelona found that 87.1% of S. aureus isolates were resistant to phenoxymethylpenicillin. nih.gov

The following table displays the susceptibility of Streptococcus pneumoniae to penicillin, which is indicative of the effectiveness of pivampicillin.

Susceptibility Category Former Breakpoints (%) New Breakpoints (Intravenous, Non-Meningitis) (%)
Susceptible 74.7 93.2
Intermediate 15.0 5.6
Resistant 10.3 1.2

Data from a 2006-2007 US study on invasive pneumococcal disease isolates. cdc.gov

Underlying Molecular Determinants of Gram-Positive Inhibition

Pivampicillin itself is a prodrug and is not pharmacologically active. patsnap.com After oral administration, it is rapidly absorbed and hydrolyzed by esterases into its active form, ampicillin. patsnap.comdrugbank.com Ampicillin exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. nih.govpatsnap.com It specifically targets and binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. patsnap.comnih.gov This binding inactivates the PBPs, which are essential enzymes for the cross-linking of peptidoglycan chains. patsnap.com The inhibition of this process disrupts the integrity and strength of the bacterial cell wall, leading to cell lysis and death, particularly in actively dividing bacteria. nih.govpatsnap.com

Activity Against Gram-Negative Bacterial Pathogens

Pivampicillin, via its conversion to ampicillin, also exhibits activity against certain Gram-negative bacteria. patsnap.com

Susceptibility ofHaemophilus influenzae,Neisseria gonorrhoeae,Escherichia coli, andProteus mirabilis

Pivampicillin is indicated for the treatment of infections caused by susceptible strains of Haemophilus influenzae, Neisseria gonorrhoeae, Escherichia coli, and Proteus mirabilis. drugbank.comnih.gov Ampicillin, its active form, is known to be effective against some H. influenzae and some Enterobacteriaceae, although many are resistant. wikipedia.org The susceptibility of H. influenzae to ampicillin can be variable, with resistance often mediated by the production of beta-lactamase. nih.govmdpi.com

The table below provides an overview of the susceptibility of various Gram-negative bacteria to ampicillin.

Bacterial Species Susceptibility to Ampicillin Notes
Haemophilus influenzae Variable Resistance is often due to beta-lactamase production. nih.govmdpi.com
Neisseria gonorrhoeae Susceptible Indicated for non-penicillinase-producing strains. drugbank.comnih.gov
Escherichia coli Variable Some strains are susceptible, but resistance is common. wikipedia.org
Proteus mirabilis Susceptible Generally susceptible. wikipedia.org

Role of Outer Membrane Permeability in Gram-Negative Efficacy

The outer membrane of Gram-negative bacteria serves as a significant barrier to many antibiotics. nih.govmdpi.com For hydrophilic antibiotics like ampicillin, passage through this membrane is primarily facilitated by porin channels. nih.govdovepress.com The presence of an amino group in ampicillin's structure helps it to pass through these pores in the outer membrane of bacteria like E. coli and P. mirabilis. wikipedia.org The effectiveness of ampicillin against these pathogens is therefore dependent on its ability to permeate this outer layer and reach the periplasmic space where the peptidoglycan cell wall is synthesized. uky.edu Modifications in the lipid or protein composition of the outer membrane can significantly impact bacterial sensitivity to antibiotics. nih.gov

Limitations Related to Penicillinase Production

A major limitation of pivampicillin's efficacy is its susceptibility to inactivation by penicillinase, a type of beta-lactamase enzyme. nih.gov This enzyme hydrolyzes the beta-lactam ring, which is essential for the antibacterial activity of penicillins. annamalaiuniversity.ac.in Therefore, pivampicillin is not effective against infections caused by penicillinase-producing strains of bacteria, including many strains of Staphylococcus aureus. drugbank.comnih.govwikipedia.org The co-administration of a beta-lactamase inhibitor, such as sulbactam, can enhance the spectrum of activity of ampicillin against resistant bacteria. wikipedia.org

Mechanisms of Antimicrobial Resistance

Beta-Lactamase-Mediated Inactivation

The most prevalent mechanism of resistance against ampicillin (B1664943) is the enzymatic inactivation by β-lactamases. nih.gov These enzymes are produced by a wide range of bacteria and effectively neutralize the antibiotic before it can reach its target.

β-lactamases catalyze the hydrolysis of the amide bond within the β-lactam ring, the core structural component of penicillins and other β-lactam antibiotics. wikipedia.orgresearchgate.netresearchgate.net This chemical reaction opens the ring, rendering the antibiotic molecule incapable of binding to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.govwikipedia.org The inactivation process involves the formation of an acyl-enzyme intermediate, followed by deacylation, which releases the inactivated antibiotic. researchgate.netmdpi.com The presence of these enzymes is a major determinant of resistance in many bacterial species. wikipedia.orgnih.gov

β-lactamases are a diverse group of enzymes, classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.complos.orgasm.org Classes A, C, and D are serine-based enzymes, while Class B enzymes are metallo-β-lactamases that require zinc for their activity. researchgate.netasm.org Several types of β-lactamases are particularly effective at hydrolyzing ampicillin.

TEM-1: This Class A β-lactamase is one of the most common and is responsible for up to 90% of ampicillin resistance in Escherichia coli. wikipedia.org It is also frequently found in Haemophilus influenzae and Neisseria gonorrhoeae. wikipedia.org

SHV-1: Another Class A enzyme, SHV-1, is a significant cause of plasmid-mediated ampicillin resistance, particularly in Klebsiella pneumoniae, accounting for up to 20% of resistance in this species. wikipedia.org

OXA-type: These Class D β-lactamases confer resistance to ampicillin and are characterized by their high hydrolytic activity against oxacillin (B1211168). wikipedia.orgjscimedcentral.com They are found in various Gram-negative bacteria. wikipedia.org

AmpC: These Class C cephalosporinases can also hydrolyze penicillins like ampicillin. mdpi.comasm.org They are often encoded on the chromosome of bacteria such as Enterobacter species and can be inducible. asm.orgwikipedia.org

Table 1: Major Beta-Lactamases Conferring Ampicillin Resistance

Beta-Lactamase Type Ambler Class Commonly Found In Key Characteristics
TEM-1 A E. coli, H. influenzae, N. gonorrhoeae Most frequently encountered β-lactamase in Gram-negative bacteria. wikipedia.org
SHV-1 A K. pneumoniae Structurally similar to TEM-1 and a major cause of plasmid-mediated resistance. wikipedia.org
OXA-type D Various Gram-negative bacteria High activity against oxacillin and ampicillin; poorly inhibited by clavulanic acid. wikipedia.orgjscimedcentral.com
AmpC C Enterobacter spp., Citrobacter spp., Serratia spp. Primarily cephalosporinases but also hydrolyze ampicillin; often inducible. mdpi.comasm.orgwikipedia.org

Enzymatic Hydrolysis of the Beta-Lactam Ring

Alterations in Penicillin-Binding Proteins (PBPs)

A second critical mechanism of resistance involves structural changes in the penicillin-binding proteins (PBPs), the bacterial enzymes that β-lactam antibiotics target. microbiologyresearch.orgasm.org These alterations prevent the antibiotic from effectively binding to and inhibiting the PBPs, allowing cell wall synthesis to continue even in the presence of the drug. patsnap.comnih.gov

Mutations in the genes encoding PBPs can lead to amino acid substitutions within the protein's active site. nih.govnih.gov These changes can reduce the affinity of the PBP for β-lactam antibiotics like ampicillin. plos.orgasm.org For instance, in Streptococcus pneumoniae, alterations in PBP1a, PBP2b, and PBP2x are associated with decreased susceptibility to penicillin and ampicillin. asm.orgetflin.com Similarly, in Haemophilus influenzae, reduced binding of ampicillin to PBPs, particularly PBP 4 and PBP 5, has been observed in resistant strains. microbiologyresearch.orgresearchgate.net In Enterococcus faecium, point mutations in PBP5 are correlated with high-level resistance to β-lactams. researchgate.net

Table 2: Examples of PBP Alterations Leading to Ampicillin Resistance

Organism Altered PBP(s) Observed Effect
Streptococcus pneumoniae PBP1a, PBP2b, PBP2x Decreased binding affinity for penicillin and ampicillin. asm.orgetflin.com
Haemophilus influenzae PBP 4, PBP 5 Reduced binding capacity for ampicillin. microbiologyresearch.orgresearchgate.net
Enterococcus faecium PBP5 Point mutations leading to high-level β-lactam resistance. researchgate.net

Alterations in PBPs contribute to both intrinsic and acquired resistance. Intrinsic resistance is a natural, inherent property of a bacterial species. mdpi.com For example, Enterococcus faecium possesses an intrinsic, moderate level of resistance to ampicillin due to the low affinity of its native PBP5. nih.govoup.com This allows the organism to survive in the presence of ampicillin concentrations that would inhibit other bacteria. nih.gov

Acquired resistance occurs when a previously susceptible bacterium becomes resistant, often through mutation or the acquisition of new genetic material. oup.com In many clinical isolates, high-level resistance to ampicillin is the result of acquired mutations in PBP genes that further decrease the affinity for the antibiotic. nih.govnih.gov For example, highly resistant strains of E. faecium often have mutations in PBP5 that lead to a significant decrease in its affinity for β-lactams, sometimes in combination with increased production of the altered PBP. researchgate.netoup.com

Modifications Leading to Reduced Binding Affinity

Efflux Pump Overexpression and Permeability Barriers

A third significant mechanism of resistance is the active removal of antibiotics from the bacterial cell by efflux pumps and the limitation of drug entry through permeability barriers. oup.comnih.govnih.gov

Efflux pumps are transport proteins located in the bacterial cell membrane that recognize and expel a wide range of toxic compounds, including antibiotics like ampicillin. oup.comresearchgate.netmdpi.com Overexpression of these pumps, often due to mutations in their regulatory genes, results in a continuous removal of the antibiotic from the cytoplasm, preventing it from reaching a high enough concentration to inhibit its PBP targets. oup.commdpi.com In Gram-negative bacteria, the outer membrane also acts as a permeability barrier, restricting the influx of many antibiotics. oup.commdpi.com The synergistic action of a low-permeability outer membrane and active efflux creates a formidable defense against antibiotics. nih.govresearchgate.net Major families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, are key contributors to this form of resistance in many pathogenic bacteria. researchgate.netmdpi.com While often associated with intrinsic resistance, the overexpression of efflux pumps is a common mechanism for acquired, clinically significant multidrug resistance. nih.govoup.com

Porin Channel Modifications Limiting Drug Uptake

For β-lactam antibiotics like ampicillin to reach their PBP targets in the periplasmic space of Gram-negative bacteria, they must first traverse the outer membrane. nih.gov This passage is primarily facilitated by water-filled protein channels known as porins. nih.govnih.gov Bacteria can develop resistance by modifying these channels to limit antibiotic influx. nih.govnih.gov This can be achieved through either the downregulation of porin expression (producing fewer channels) or mutations in the porin-encoding genes that alter the channel's structure. nih.govgoettingen-research-online.de

Porin TypeBacterial ExampleConsequence of ModificationImpact on Ampicillin/β-lactamsReference
OmpF / OmpCEscherichia coliDownregulation or mutations leading to pore constriction or altered electrostatics.Reduced influx of the antibiotic into the periplasm. nih.govmdpi.complos.org
PorBNeisseria meningitidisPoint mutations (e.g., G103K) alter pore size and electrostatic field.Substantially reduced transport of ampicillin across the outer membrane. nih.govgoettingen-research-online.de
OmpK35 / OmpK36Klebsiella pneumoniaeLoss-of-function mutations.Contributes to carbapenem (B1253116) and other β-lactam resistance. mdpi.com

Horizontal Gene Transfer and Dissemination of Resistance Determinants

Perhaps the most critical factor in the rapid and widespread dissemination of antibiotic resistance is horizontal gene transfer (HGT). oup.comreactgroup.org This process allows bacteria to share genetic material, including antibiotic resistance genes (ARGs), between different strains and even different species. reactgroup.orgnih.gov The primary resistance determinants against β-lactam antibiotics are β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the β-lactam ring. encyclopedia.pub

The genes encoding these enzymes (e.g., bla genes, such as blaTEM, blaSHV, and blaCTX-M) are frequently located on mobile genetic elements (MGEs) like plasmids and transposons. nih.govfrontiersin.orgbioguardlabs.com These MGEs act as vehicles for transferring resistance. The main mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically a plasmid, from a donor to a recipient bacterium through direct cell-to-cell contact. reactgroup.orgbioguardlabs.com This is a highly efficient mechanism for spreading MDR plasmids that can carry genes conferring resistance to multiple antibiotic classes, including β-lactams, aminoglycosides, and fluoroquinolones. nih.govjlabphy.org

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). reactgroup.orgbioguardlabs.com

Transformation: The uptake and incorporation of naked DNA from the surrounding environment by a recipient bacterium. reactgroup.orgbioguardlabs.com

The ability of plasmids to move between bacteria means that a resistance trait that emerges in one bacterial population can quickly spread to others, transforming previously susceptible pathogens into resistant ones. jlabphy.orgfrontiersin.org This rapid dissemination poses a significant challenge, as plasmids often carry multiple ARGs, leading to the emergence of "superbugs" resistant to most available treatments. frontiersin.org

Advanced Analytical Methodologies for Compound Characterization and Research

Spectrophotometric Quantification Techniques

Spectrophotometric methods offer a straightforward and accessible approach for the quantification of Pivampicillin (B1678493) hydrochloride. medkoo.comscispace.com One such method involves the oxidation of the penicillin molecule with an excess of ammonium (B1175870) vanadate (B1173111) in a strongly acidic environment. The resulting colored complex is then measured at a specific wavelength, typically around 760 nm, to determine the concentration of the antibiotic. tandfonline.com This technique has been successfully applied to the analysis of various pharmaceutical preparations containing penicillins. tandfonline.com Another spectrophotometric approach has been specifically developed for Pivampicillin hydrochloride, providing a reliable means for its determination. scispace.comtargetmol.comjst.go.jpacs.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the detailed analysis of Pivampicillin hydrochloride, allowing for the separation of the prodrug from its active metabolite, ampicillin (B1664943), and any degradation products.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of Pivampicillin hydrochloride and for monitoring its degradation. nih.govucl.ac.be HPLC methods can effectively separate Pivampicillin from ampicillin and other related substances. nih.govucl.ac.be A typical HPLC analysis involves using a C18 column with a mobile phase tailored to achieve optimal separation. chesci.comscielo.br For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution is often employed. researchgate.net Detection is commonly performed using a photodiode array detector, which allows for the monitoring of the elution profile at specific wavelengths. ucl.ac.be

Research has shown that HPLC can be used to study the degradation of Pivampicillin under various stress conditions, such as acidic, basic, and thermal stress. scielo.brlongdom.org For example, studies have investigated the degradation of Pivampicillin in the presence of Caco-2 cell homogenates and rat intestinal homogenates, with HPLC being used to quantify the remaining prodrug and the formation of ampicillin. researchgate.net The retention times for ampicillin and Pivampicillin are typically distinct, allowing for their accurate quantification. nih.govucl.ac.be

Table 1: Example HPLC Parameters for Pivampicillin Analysis

ParameterValue
Column C18 (e.g., Lichrospher RP-18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffered aqueous solution (e.g., citric acid and potassium chloride)
Flow Rate 1 mL/min
Detection Wavelength 270 nm
Temperature 30 °C
This table presents a representative set of HPLC conditions and is not exhaustive. Specific parameters may vary depending on the exact analytical requirements.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Prodrug and Metabolite Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the simultaneous quantification of Pivampicillin and its active metabolite, ampicillin, in complex biological matrices. nih.govnih.gov This technique is particularly valuable for pharmacokinetic studies where low concentrations of the analytes need to be accurately measured in samples such as plasma, tissue, and urine. mdpi.comajpaonline.comrsc.org

The LC-MS/MS method typically involves a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry. nih.gov Multiple reaction monitoring (MRM) is often used to enhance selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte. nih.govajpaonline.com For instance, in positive ionization mode, the protonated molecular ions of ampicillin and other related compounds serve as the precursor ions. mdpi.com This methodology has been successfully validated for the quantification of ampicillin and other β-lactam antibiotics in various biological samples. nih.govnih.gov

Fluorimetric Assays for Active Metabolite Analysis

Fluorimetric assays offer a sensitive alternative for the quantification of ampicillin, the active metabolite of Pivampicillin. nih.govoup.comoup.comresearchgate.net These methods are based on the derivatization of ampicillin to form a fluorescent product. oup.comoup.com One approach involves the alkaline degradation of ampicillin followed by heating in the presence of formaldehyde, which catalyzes the formation of a highly fluorescent derivative. oup.comoup.com The fluorescence intensity is then measured at specific excitation and emission wavelengths (e.g., 345 nm and 425 nm, respectively). oup.com

Another fluorimetric method utilizes non-toxic catalysts, such as ascorbic acid, to facilitate the conversion of ampicillin to a fluorescent penicilloate (B82564) derivative. nih.govresearchgate.net This assay has a practical sensitivity range suitable for measuring ampicillin concentrations in various biological fluids. nih.govresearchgate.net The method has been shown to be useful for estimating ampicillin levels in samples like milk, blood serum, and urine. nih.gov

Stability Assessment Protocols in Various Research Matrices

Assessing the stability of Pivampicillin hydrochloride in different matrices is crucial for ensuring the reliability of research findings. nih.govnih.govresearchgate.net Stability studies are typically conducted under various conditions, including different temperatures and pH levels, to mimic experimental and physiological environments. nih.govnih.govucl.ac.benih.gov

HPLC is a key analytical tool for stability assessment, as it can quantify the degradation of the parent compound and the appearance of degradation products over time. ucl.ac.be For example, the stability of Pivampicillin has been evaluated in buffers at different pH values and in the presence of cell lysates. nih.gov It has been observed that Pivampicillin is relatively stable at 4°C but degrades more rapidly at 37°C, particularly at a neutral pH of 7.4. nih.govucl.ac.be In some studies, the half-life of Pivampicillin has been determined under various conditions to provide a quantitative measure of its stability. nih.govucl.ac.be For instance, in one study, the half-life of Pivampicillin at 37°C and pH 7.4 was found to be significantly shorter than at pH 6.0. nih.gov The stability of penicillins, in general, can be limited, with studies showing that solutions may only be stable for a few months even when stored at -18°C. nih.gov

Table 2: Stability of Pivampicillin (PIVA) at 37°C

ConditionHalf-life (min)Reference
Buffer alone (pH 6.0) ~600 nih.gov
Buffer with Caco-2 cells (pH 6.0) 273 nih.gov
Buffer alone (pH 7.4) 46 nih.gov
Buffer with Caco-2 cells (pH 7.4) 53 nih.gov
This table is based on data from a study investigating the stability of Pivampicillin under different experimental conditions. nih.gov

Pre Clinical Research Models and Methodological Innovations

In Vitro Cell Culture Models for Cellular Transport and Metabolism

Utilization of Caco-2 Cell Monolayers for Intestinal Permeability and Prodrug Conversion Studies

Pivampicillin (B1678493), a pivaloyloxymethyl ester prodrug of ampicillin (B1664943), is designed to enhance the oral bioavailability of the parent drug due to its increased lipophilicity. asm.orgebi.ac.uk The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium and is widely used to predict the oral absorption of drugs. researchgate.netasm.orgmedtechbcn.com Studies utilizing polarized Caco-2 cell monolayers have been instrumental in elucidating the intestinal handling and conversion of pivampicillin. asm.orgebi.ac.uk

When pivampicillin is introduced to the apical side of Caco-2 cell monolayers, which represents the intestinal lumen, it is rapidly taken up by the cells. asm.org Inside the cells, it undergoes enzymatic hydrolysis by non-specific esterases to release the active drug, ampicillin. asm.orgdrugbank.compatsnap.com This intracellular conversion leads to a significant accumulation of ampicillin within the Caco-2 cells. asm.orgnih.gov In contrast, when cells are incubated with free ampicillin, only minimal amounts are accumulated and transported. asm.org

The accumulated ampicillin is then preferentially transported out of the cells through the basolateral membrane, which corresponds to the blood circulation side. asm.org This efflux is an active, energy-dependent process, as demonstrated by its sharp decrease following ATP depletion. asm.orgebi.ac.uk Further investigations have shown that this basolateral efflux is mediated by an MRP-like (multidrug resistance-associated protein) transporter. asm.org The involvement of an MRP-like transporter is supported by the observation that the efflux of ampicillin is diminished by MRP inhibitors such as probenecid (B1678239) and MK-571. asm.orgnih.gov

The integrity of the Caco-2 cell monolayer during these experiments is crucial for obtaining reliable data. This is typically monitored by measuring the transepithelial electrical resistance (TEER) and the permeability of paracellular markers like mannitol. asm.orgnih.gov

Table 1: Pivampicillin Transport and Conversion in Caco-2 Cell Monolayers

ParameterObservationImplication
Pivampicillin Application Apical (Lumenal) SideSimulates oral administration. asm.org
Intracellular Conversion Rapid hydrolysis to ampicillinEfficient prodrug activation. asm.orgdrugbank.com
Ampicillin Accumulation High intracellular concentrationSuccessful delivery into intestinal cells. asm.orgnih.gov
Transport Direction Preferential basolateral effluxMovement towards the bloodstream. asm.org
Transport Mechanism ATP-dependent, MRP-like transporterActive process facilitating absorption. asm.orgnih.gov

Application of Cell Lysates for Enzymatic Activity Assays

To specifically investigate the enzymatic conversion of pivampicillin to ampicillin, researchers utilize cell lysates prepared from Caco-2 cells. asm.org This method allows for the direct assessment of enzymatic activity without the complexities of cellular transport. ptglab.comthermofisher.com

In these assays, pivampicillin is incubated with Caco-2 cell homogenates, and the rate of its degradation and the formation of ampicillin are measured over time. researchgate.net Studies have demonstrated that pivampicillin is rapidly hydrolyzed to ampicillin in the presence of Caco-2 lysates. asm.orgresearchgate.net This enzymatic activity can be significantly inhibited by the addition of a general esterase inhibitor, bis(4-nitrophenyl)-phosphate (BNPP), confirming that esterases within the intestinal cells are responsible for the conversion. asm.orgebi.ac.uk

In contrast, a phthalimidomethyl ester of ampicillin, which is resistant to cellular esterases, shows no significant release of ampicillin when incubated with Caco-2 cell lysates. asm.orgnih.gov This further highlights the critical role of intracellular esterases in the bioactivation of pivampicillin. The level of esterase activity in Caco-2 cells has been noted to be lower than that in the rat jejunum, suggesting potential differences in metabolic rates between this in vitro model and in vivo conditions. asm.orgnih.gov

Table 2: Enzymatic Hydrolysis of Pivampicillin in Caco-2 Cell Lysates

ConditionObservationConclusion
Pivampicillin + Caco-2 Lysate Rapid formation of ampicillinCaco-2 cells contain active esterases. asm.orgresearchgate.net
Pivampicillin + Caco-2 Lysate + BNPP Inhibition of ampicillin formationConversion is mediated by esterases. asm.orgebi.ac.uk
Esterase-Resistant Ampicillin Ester + Caco-2 Lysate No significant ampicillin releaseConfirms the necessity of esterase susceptibility for prodrug conversion. asm.orgnih.gov

Animal Models in Pharmacokinetic and Mechanistic Investigations

In Vivo Studies on Absorption and Biotransformation in Rodents

Animal models, particularly rodents, have been essential in studying the in vivo absorption and biotransformation of pivampicillin. asm.orgmdpi.comnih.gov Following oral administration to rats, pivampicillin is efficiently absorbed from the gastrointestinal tract and rapidly converted to ampicillin. asm.orgucl.ac.be This rapid and extensive hydrolysis by tissue and serum esterases results in high serum concentrations of ampicillin, with little to no unchanged pivampicillin detected in the bloodstream. asm.orgucl.ac.be

Studies comparing the oral administration of pivampicillin to that of ampicillin in rats have consistently shown that pivampicillin leads to higher and earlier peak blood levels of ampicillin. asm.org The biotransformation of ampicillin itself can lead to the formation of inactive metabolites like penicilloate (B82564). asm.org In vivo studies in rats have also demonstrated that oral administration of pivampicillin results in higher concentrations of ampicillin in various organs, including the kidney, liver, and spleen, compared to the administration of ampicillin itself. asm.org

Evaluation of Bioavailability Differences in Animal Systems

The enhanced oral bioavailability of ampicillin from its prodrug, pivampicillin, has been demonstrated across various animal species. researchgate.netdergipark.org.tr In horses, the absolute oral bioavailability of pivampicillin was found to be approximately 31-36%, which is significantly higher than the 2% bioavailability of ampicillin sodium when administered orally. researchgate.netpopline.orgnih.govavma.org Studies in dogs have also shown that the bioavailability of ampicillin from bacampicillin (B1208201), a similar prodrug, was three to four times higher than that of an equimolar amount of ampicillin. asm.org

In chickens and turkeys, the oral bioavailability of ampicillin is generally low, but the use of a prodrug like bacampicillin significantly improves it. nih.govresearchgate.net For instance, in chickens, the oral bioavailability of ampicillin was 25.9%, while for bacampicillin it was 44.6%. nih.govresearchgate.net Similarly, in turkeys, the bioavailability was 19.1% for ampicillin and 44.2% for bacampicillin. nih.govresearchgate.net These findings across different animal models consistently underscore the effectiveness of the prodrug strategy in overcoming the poor oral absorption of ampicillin. researchgate.net

Table 3: Comparative Oral Bioavailability of Ampicillin and its Prodrugs in Different Animal Species

Animal SpeciesAmpicillin Bioavailability (%)Pivampicillin Bioavailability (%)Bacampicillin Bioavailability (%)Talampicillin (B1682922) Bioavailability (%)Reference
Horses 231-363923 researchgate.netpopline.orgnih.govavma.org
Chickens 25.9-44.6- nih.govresearchgate.net
Turkeys 19.1-44.2- nih.govresearchgate.net

Advanced In Vitro Models and New Approach Methodologies (NAMs) in Preclinical Research

The field of preclinical research is continually evolving, with a growing emphasis on the development and implementation of advanced in vitro models and New Approach Methodologies (NAMs). axionbiosystems.comnih.govresearchgate.net These innovative approaches aim to provide more human-relevant data, reduce the reliance on animal testing, and improve the prediction of drug efficacy and safety. axionbiosystems.comnih.gov

For a compound like pivampicillin, which relies on intestinal absorption and subsequent metabolic activation, advanced models that more accurately replicate the complexity of the human gut are of particular interest. nih.govnih.gov These can include three-dimensional (3D) organoids and microphysiological systems (MPS), often referred to as "organs-on-a-chip." axionbiosystems.comnih.gov These models can incorporate multiple cell types and even simulate the fluid flow and mechanical forces present in the in vivo environment. biorxiv.org

A gut-on-a-chip model, for instance, could provide a more physiologically relevant system to study the transport and metabolism of pivampicillin compared to traditional 2D cell cultures. nih.gov Furthermore, integrated models, such as a gut-liver-on-a-chip, could be used to investigate the first-pass metabolism of pivampicillin and the subsequent systemic exposure to ampicillin in a single, interconnected system. nih.govnih.gov

NAMs also encompass in silico and computational modeling, which can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drugs and their prodrugs. axionbiosystems.comresearchgate.net These computational tools, when used in conjunction with advanced in vitro models, can help to refine and reduce the number of animal studies required in preclinical development, in line with the "3Rs" principles of Replacement, Reduction, and Refinement. axionbiosystems.comeuropa.eu The development and regulatory acceptance of these NAMs are ongoing, with the potential to significantly enhance the efficiency and predictivity of preclinical drug evaluation. europa.eu

Organ-on-a-Chip Systems for Simulating Human Physiology

Organ-on-a-chip (OOC) technology represents a groundbreaking approach in preclinical research, offering a more physiologically relevant alternative to traditional 2D cell cultures and animal models. nih.gov These microfluidic devices are designed to recapitulate the structure and function of human organs in a controlled laboratory setting. europa.eu By seeding living cells into micro-fabricated channels and chambers, OOCs can simulate the complex physiological processes of organs such as the liver, kidney, and intestine. europa.eucyprusjmedsci.com This technology is particularly valuable for studying drug absorption, distribution, metabolism, and excretion (ADME), providing insights that are more predictive of human responses. tno.nl

The application of OOC technology is highly relevant for understanding the behavior of prodrugs like Pivampicillin. Pivampicillin is an ester prodrug of ampicillin, designed to enhance oral absorption. taylorandfrancis.com Upon absorption, it is rapidly hydrolyzed by esterases to release the active ampicillin. taylorandfrancis.com A multi-organ-on-a-chip system, potentially incorporating intestinal and liver components, could provide a dynamic model of this entire process. An intestine-on-a-chip could model the initial absorption of the more lipophilic Pivampicillin, while a subsequent liver-on-a-chip could simulate its metabolic conversion to ampicillin. nih.govmdpi.com

Table 1: Potential Applications of Organ-on-a-Chip (OOC) in Pivampicillin Research

OOC ModelApplication in Pivampicillin ResearchPotential Insights
Intestine-on-a-Chip Simulating the absorption of Pivampicillin across the intestinal barrier.- Determination of permeability coefficients. - Evaluation of the role of intestinal esterases in pre-systemic hydrolysis. - Assessment of potential interactions with intestinal transporters.
Liver-on-a-Chip Modeling the first-pass metabolism of Pivampicillin.- Quantifying the rate and extent of conversion to ampicillin. - Investigating the specific esterases involved in hydrolysis. - Assessing potential hepatotoxicity of the prodrug or its metabolites. xiahepublishing.com
Kidney-on-a-Chip Investigating the renal excretion of ampicillin.- Modeling glomerular filtration and tubular secretion of ampicillin. - Evaluating potential drug-induced nephrotoxicity. nih.gov
Multi-Organ-Chip Integrating absorption, metabolism, and excretion in a single system.- Providing a holistic view of Pivampicillin's pharmacokinetic profile. - Studying the interplay between different organs in drug disposition. - Predicting systemic ampicillin concentrations over time.

Research has demonstrated the utility of OOCs in studying the effects of various drugs, including antibiotics. nih.gov For instance, kidney-on-a-chip models have been used to investigate the nephrotoxicity associated with certain antibiotic treatments. nih.gov The ability to incorporate sensors for real-time monitoring of cellular activity further enhances the predictive power of these models. xiahepublishing.com The development of multi-organ systems, sometimes referred to as "body-on-a-chip," allows for the investigation of complex inter-organ interactions, which are crucial for a comprehensive understanding of a drug's behavior in the human body. mdpi.comxiahepublishing.com

Computational Modeling in Pharmacokinetic Predictions

Computational modeling has emerged as a powerful tool in preclinical drug development, enabling the prediction of a drug's pharmacokinetic properties before extensive in vivo studies are conducted. frontiersin.org For prodrugs like Pivampicillin, computational models can be particularly insightful for understanding the dynamics of its conversion to the active compound, ampicillin.

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational approach that integrates data on a drug's physicochemical properties with physiological information about the species of interest. frontiersin.org A PBPK model for Pivampicillin would incorporate parameters such as its solubility, permeability, and susceptibility to enzymatic hydrolysis, along with physiological parameters like blood flow rates and tissue volumes. researchgate.net Such a model could simulate the absorption of Pivampicillin from the gastrointestinal tract, its distribution to various tissues, its metabolic conversion to ampicillin, and the subsequent elimination of ampicillin from the body.

Table 2: Key Parameters in a PBPK Model for Pivampicillin

Parameter CategorySpecific Parameters for Pivampicillin/AmpicillinRole in the Model
Drug-Specific Parameters - Lipophilicity (LogP) of Pivampicillin and Ampicillin. taylorandfrancis.com - Solubility of Pivampicillin and Ampicillin. - Plasma protein binding of ampicillin.Determine the rate and extent of absorption, distribution, and elimination.
Metabolism Parameters - Michaelis-Menten kinetics (Vmax, Km) for esterase-mediated hydrolysis of Pivampicillin. ercim.euDefine the rate of conversion of Pivampicillin to ampicillin in the intestine, liver, and blood.
Physiological Parameters - Gastrointestinal transit times. - Blood flow to the intestine, liver, and kidneys. - Tissue volumes and composition.Provide the physiological context for drug disposition.
Excretion Parameters - Renal clearance of ampicillin.Determine the rate of elimination of the active drug from the body.

Computational models can also be used to explore the impact of various factors on drug exposure. For example, a PBPK model could predict how changes in liver function might affect the conversion of Pivampicillin to ampicillin, or how co-administration with other drugs might alter its pharmacokinetic profile. researchgate.net Furthermore, agent-based models have been developed to simulate the interaction between bacteria and antimicrobial drugs, which can help in predicting the efficacy of different treatment strategies. ercim.eu These models can incorporate the kinetics of prodrug activation to better understand the conditions necessary for successful treatment. nih.gov

The use of computational simulations can provide valuable insights into the design of prodrugs by allowing for the in silico evaluation of different chemical modifications aimed at optimizing pharmacokinetic properties. mdpi.com By combining these computational approaches with data from advanced in vitro models like organ-on-a-chip systems, researchers can build a more comprehensive and predictive understanding of a drug's behavior, ultimately facilitating a more efficient and informed drug development process.

Q & A

Q. What meta-analysis approaches address heterogeneity in pivampicillin clinical trial data (e.g., variable dosing regimens)?

  • Methodological Answer : Apply random-effects models to aggregate data from trials with differing protocols (e.g., single vs. divided doses). Stratify by infection type, bacterial susceptibility, and probenecid co-administration. Use sensitivity analysis to exclude outliers and assess publication bias via funnel plots .

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